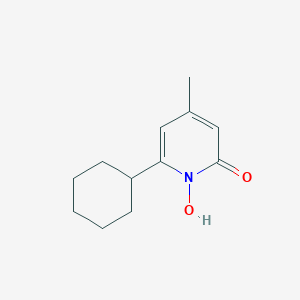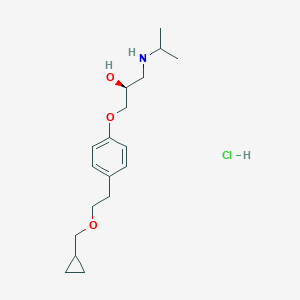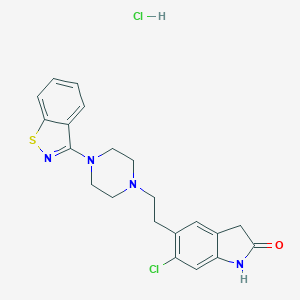
ジプラシドン塩酸塩
概要
説明
Ziprasidone hydrochloride is a benzothiazolylpiperazine derivative recognized as an atypical antipsychotic agent, primarily employed in the treatment of schizophrenia and other mood disorders. This compound exhibits a unique mechanism of action, functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor. Additionally, it inhibits the synaptic reuptake of serotonin and norepinephrine. Despite its well-documented antischizophrenic properties, the precise mechanism underlying its therapeutic effects remains partially understood, though it is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism, along with its activity against histamine H1 and alpha-1-adrenergic receptors (American Journal of Health-System Pharmacy, 2002).
Synthesis Analysis
The synthesis of Ziprasidone involves several key steps, starting from 3-chloro-1,2-benzoisothiazole combined with piperazine to form 1,2-benzoisothiazole-3-piperazine. This intermediate undergoes further transformations, including Friedel-crafts acylation and reduction, to yield the final product. The overall synthesis demonstrates an efficient pathway to ziprasidone with a yield of 50.5%, highlighting its feasible production for pharmaceutical applications (Fine Chemical Intermediates, 2010).
Molecular Structure Analysis
Ziprasidone's molecular structure is characterized by a benzothiazolylpiperazine core, essential for its pharmacological activity. The compound's efficacy and specificity towards various neurotransmitter receptors are attributed to this distinct molecular framework. The structure-activity relationship (SAR) studies have underscored the significance of the benzothiazolylpiperazine moiety in conferring antipsychotic properties, facilitating its binding to target receptors, and modulating neurotransmitter activity.
Chemical Reactions and Properties
One notable reaction in the metabolism of ziprasidone involves the reductive cleavage of the benzisothiazole moiety, leading to the formation of a novel metabolite intermediate. This process, observed in hepatic cytosolic fractions across various species including humans, rats, and dogs, signifies the drug's extensive metabolic pathway, which is crucial for its pharmacokinetics and pharmacodynamics (Drug Metabolism and Disposition, 2005).
Physical Properties Analysis
Ziprasidone hydrochloride's physical properties, such as its solubility and crystalline form, play a pivotal role in its bioavailability and therapeutic efficacy. Innovations in formulation, including amorphous, nanocrystalline, and crystalline forms, aim to enhance its absorption, particularly in the fasted state, to mitigate the food effect observed with conventional formulations. Such advancements underscore the continuous efforts to optimize ziprasidone's pharmacokinetic profile for improved patient outcomes (International Journal of Pharmaceutics, 2012).
科学的研究の応用
統合失調症の治療
ジプラシドン塩酸塩は、妄想、幻覚、認知障害を特徴とする慢性精神疾患である統合失調症の治療に主に使用されます . この薬剤は、脳内の神経伝達物質、特に統合失調症の病態生理に関与するドーパミンとセロトニンの調節によって機能します .
双極性障害の管理
この化合物は、特に躁状態の管理において、双極性障害の管理に効果的です。 この薬剤は気分の安定に役立ち、この状態の患者における再発の頻度と時間を短縮することが示されています .
統合失調症における興奮状態
ジプラシドン塩酸塩は、統合失調症患者の急性興奮状態の迅速なコントロールに用いられます。 筋肉内製剤は興奮状態を迅速に軽減することができ、緊急事態における即時の介入を提供します .
神経認知機能の向上
慢性統合失調症患者の神経認知機能へのジプラシドンの影響について、研究が行われてきました。 研究によると、統合失調症ではしばしば障害される認知機能にプラスの影響を与える可能性があることが示されています .
ナノキャリアによる脳へのターゲティング
革新的な研究では、ジプラシドンの経鼻投与のための脂質-ポリマーハイブリッドナノキャリアの使用が調査されており、脳へのターゲティングと抗精神病作用を改善することを目指しています。 このアプローチは、薬剤の有効性を高め、全身的な副作用を軽減する可能性があります .
薬物動態研究
薬物動態研究は、ジプラシドン塩酸塩の吸収、分布、代謝、排泄を理解するために不可欠です。 これらの研究は、用量レジメンの最適化に役立ち、異なる患者集団における薬剤の安全性と有効性を確保します .
Safety and Hazards
Ziprasidone has several side effects, including dizziness, drowsiness, weakness, headache, nausea, vomiting, trouble swallowing, weight gain, feeling restless or being unable to sit still, tremors, involuntary muscle movements, vision problems, or runny nose . It should not be used if you have a heart rhythm disorder, long QT syndrome, uncontrolled heart failure, or if you have recently had a heart attack .
将来の方向性
The future directions of Ziprasidone treatment involve improving the reliability of delivering medications for schizophrenia. This includes the development of new formulation approaches such as orally dispersible tablets . Additionally, strategies such as cross-titration and abrupt change are being considered to improve the efficacy of the drug .
作用機序
Target of Action
Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .
Mode of Action
Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.
Biochemical Pathways
It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .
Pharmacokinetics
Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .
Result of Action
The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .
生化学分析
Biochemical Properties
Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of Ziprasidone Hydrochloride is increased up to two-fold in the presence of food .
Cellular Effects
The cellular effects of Ziprasidone Hydrochloride are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, Ziprasidone Hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ziprasidone Hydrochloride involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ziprasidone Hydrochloride vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
Ziprasidone Hydrochloride is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .
Transport and Distribution
The transport and distribution of Ziprasidone Hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
As a lipophilic compound, it is likely to be found in various compartments within the cell .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ziprasidone hydrochloride involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine, followed by hydrochloric acid treatment to yield Ziprasidone hydrochloride.", "Starting Materials": [ "1-(2,3-dimethylphenyl)piperazine", "4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine" ], "Reaction": [ "1-(2,3-dimethylphenyl)piperazine is reacted with 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine in the presence of a base such as potassium carbonate in a solvent such as acetonitrile.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting crude product is then treated with hydrochloric acid in a solvent such as isopropyl alcohol to yield Ziprasidone hydrochloride as a solid precipitate.", "The product is then filtered, washed with a suitable solvent such as isopropyl alcohol, and dried to yield pure Ziprasidone hydrochloride." ] } | |
CAS番号 |
122883-93-6 |
分子式 |
C21H22Cl2N4OS |
分子量 |
449.4 g/mol |
IUPAC名 |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
InChIキー |
NZDBKBRIBJLNNT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |
正規SMILES |
[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
その他のCAS番号 |
122883-93-6 |
関連するCAS |
146939-27-7 (Parent) |
同義語 |
5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one CP 88059 CP 88059-01 CP-88,059 CP-88,059-01 CP-88,059-1 Geodon ziprasidone ziprasidone hydrochloride ziprasidone hydrochloride, monohydrate ziprazidone |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



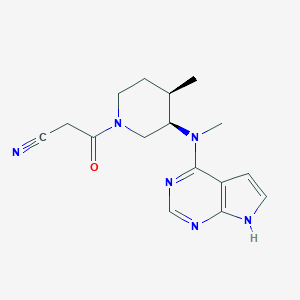
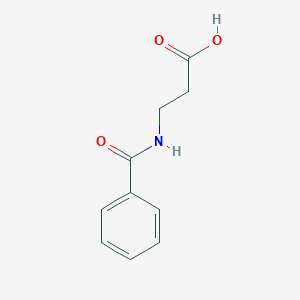
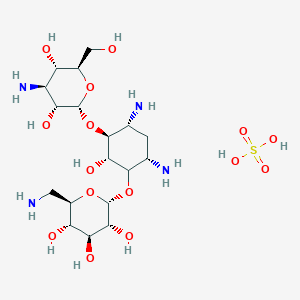
![2-[4-(2-Furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride](/img/structure/B841.png)
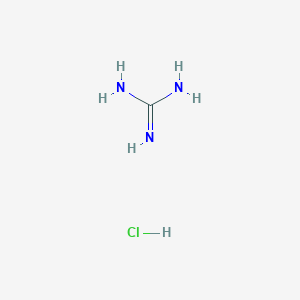
![N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride](/img/structure/B845.png)


